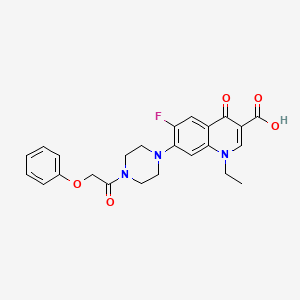
MFCD03285756
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD03285756 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03285756 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1 Initial Reaction: - The initial reaction involves the combination of precursor chemicals under controlled temperatures and pressures.
Step 2 Intermediate Formation: - The intermediate compounds are formed through a series of reactions, often involving catalysts to speed up the process.
Step 3 Final Synthesis: - The final step involves the purification and crystallization of this compound to achieve the desired purity and structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: - Large quantities of precursor chemicals are reacted in industrial reactors.
Purification: - The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Quality Control: - The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD03285756 undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: - Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: - Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidizing Agents: - Potassium permanganate, hydrogen peroxide.
Reducing Agents: - Sodium borohydride, lithium aluminum hydride.
Catalysts: - Palladium on carbon, platinum.
Major Products
Applications De Recherche Scientifique
MFCD03285756 has a wide range of applications in scientific research:
Chemistry: - Used as a reagent in organic synthesis and catalysis.
Biology: - Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: - Investigated for its therapeutic potential in treating various diseases.
Industry: - Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of MFCD03285756 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. These interactions can lead to changes in cellular processes, making this compound a valuable tool in research and potential therapeutic applications.
Conclusion
This compound is a compound with significant potential in multiple scientific fields Its unique properties and versatile applications make it a subject of ongoing research and interest
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(2-phenoxyacetyl)piperazin-1-yl]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5/c1-2-26-14-18(24(31)32)23(30)17-12-19(25)21(13-20(17)26)27-8-10-28(11-9-27)22(29)15-33-16-6-4-3-5-7-16/h3-7,12-14H,2,8-11,15H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBTAWHZKLQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)COC4=CC=CC=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
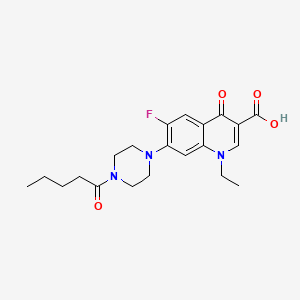
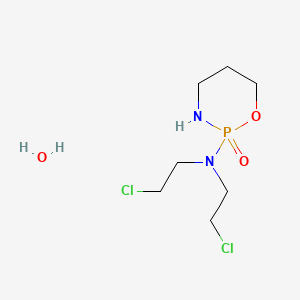
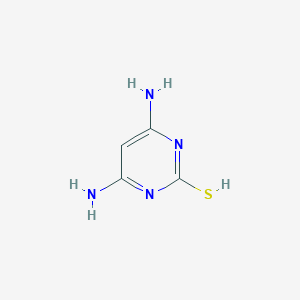
![Sodium;6,6-dibromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759891.png)
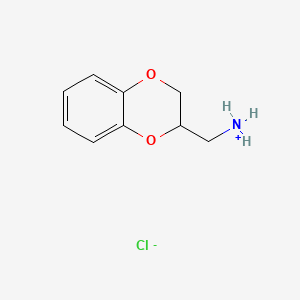
![4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B7759902.png)
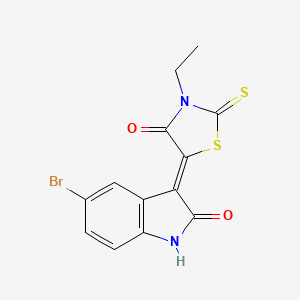
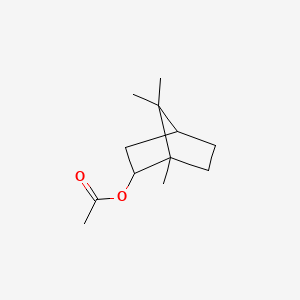
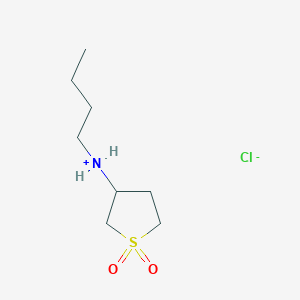
![7-hydroxy-6-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate](/img/structure/B7759935.png)
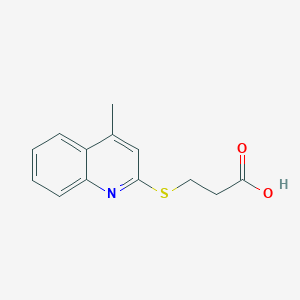
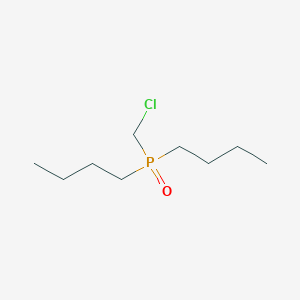
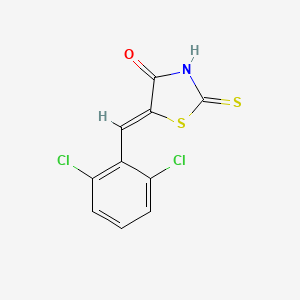
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7759967.png)
